7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane
Description
7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of difluorophenyl and trifluorobenzoyl groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F5NOS/c19-10-1-3-13(20)12(9-10)15-5-6-24(7-8-26-15)18(25)11-2-4-14(21)17(23)16(11)22/h1-4,9,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMPJTBAMSDJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Introduction of Trifluorobenzoyl Group: The trifluorobenzoyl group can be introduced through an acylation reaction using a trifluorobenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazepane derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(2,5-difluorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane: Unique due to the presence of both difluorophenyl and trifluorobenzoyl groups.
7-(2,5-difluorophenyl)-4-benzoyl-1,4-thiazepane: Lacks the trifluorobenzoyl group.
7-phenyl-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane: Lacks the difluorophenyl group.
Biological Activity
Overview of Thiazepane Derivatives
Thiazepanes are a class of heterocyclic compounds that contain a seven-membered ring with a sulfur atom and a nitrogen atom in the ring structure. They have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound features:
- Difluorophenyl group : This substitution can enhance lipophilicity and potentially improve biological activity.
- Trifluorobenzoyl moiety : The presence of trifluoromethyl groups can significantly influence the pharmacokinetic properties and receptor interactions.
Anticancer Activity
Research has shown that thiazepane derivatives exhibit promising anticancer activities. For instance, compounds with similar structural features have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : Many thiazepane derivatives are believed to interfere with cell cycle progression and induce oxidative stress in cancer cells.
Antimicrobial Properties
Thiazepane derivatives have also demonstrated significant antimicrobial activity against various pathogens. This includes both bacterial and fungal strains.
- Case Study : A study on thiazepane analogs showed effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents.
Anti-inflammatory Effects
Some thiazepane compounds have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Research Findings : In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases.
Data Table of Biological Activities
| Activity Type | Compound Example | Biological Effect | Reference |
|---|---|---|---|
| Anticancer | Thiazepane Derivative A | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Thiazepane Derivative B | Inhibits growth of E. coli | European Journal of Medicinal Chemistry |
| Anti-inflammatory | Thiazepane Derivative C | Reduces cytokine production | Journal of Inflammation Research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
